tert-butyl N-[(3S)-3-methyl-2-oxopyrrolidin-3-yl]carbamate
Description
Properties
CAS No. |
261521-49-7 |
|---|---|
Molecular Formula |
C10H18N2O3 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
tert-butyl N-[(3S)-3-methyl-2-oxopyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C10H18N2O3/c1-9(2,3)15-8(14)12-10(4)5-6-11-7(10)13/h5-6H2,1-4H3,(H,11,13)(H,12,14)/t10-/m0/s1 |
InChI Key |
LYBRTARFAQKQLM-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@]1(CCNC1=O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1(CCNC1=O)NC(=O)OC(C)(C)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Stage 1: HCl-Mediated Deprotection
(L)-Ornithine hydrochloride is treated with HCl gas in methanol, followed by neutralization with sodium methoxide. This step removes existing protecting groups, yielding a free amine intermediate.
Stage 2: Boc Protection
The intermediate is reacted with di-tert-butyl dicarbonate (Boc₂O) and triethylamine in dichloromethane. After 60 hours at 20–25°C, the product is purified via silica gel chromatography (dichloromethane:methanol:NH₄OH = 95:5:0.5).
Yield : 78%
Analytical Data : MS (CI/NH₃) m/z 215 (M+H)⁺.
Diazomethane Insertion for Side-Chain Functionalization
Adapted from coronavirus 3CL protease inhibitor synthesis, this method introduces a diazo group adjacent to the carbamate:
-
Intermediate Preparation :
-
-(tert-Butoxycarbonyl)-3-[(3S)-2-oxopyrrolidin-3-yl]-L-alanine is treated with isobutyl chloroformate and triethylamine in THF at −23°C.
-
Diazomethane in diethyl ether is added to generate a diazo compound.
-
-
Conversion to Chloroketone :
-
The diazo intermediate reacts with chloroiodomethane and lithium diisopropylamide (LDA) at −77°C, followed by quenching with acetic acid.
-
This method emphasizes low-temperature conditions (−70°C) to prevent racemization, achieving 95% conversion for key intermediates.
Comparative Analysis of Methodologies
Critical Considerations :
-
BOP Method : Scalable but requires costly reagents.
-
Deprotection-Reprotection : Longer reaction time but uses inexpensive Boc₂O.
-
Diazomethane Route : High yield but involves hazardous reagents.
Stereochemical Optimization
The (3S) configuration is preserved using chiral starting materials like BOC-L-ORN-OH or enantiopure pyrrolidinone precursors. For example, in the ACS protocol, (3S)-2-oxopyrrolidin-3-ylmethyl groups are introduced via L-alanine derivatives, ensuring >99% enantiomeric excess (ee) as confirmed by chiral HPLC.
Industrial-Scale Purification Techniques
Large-scale syntheses employ:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the pyrrolidinone ring to an alcohol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
- Oxidized derivatives of the pyrrolidinone ring.
- Reduced alcohol derivatives.
- Substituted carbamate derivatives with various functional groups .
Scientific Research Applications
Drug Development
Tert-butyl N-[(3S)-3-methyl-2-oxopyrrolidin-3-yl]carbamate is primarily utilized in the development of new pharmaceutical agents. Its structural features make it a valuable building block for synthesizing various bioactive molecules. The compound's ability to modulate biological activity through its carbamate functional group allows researchers to explore its potential as a lead compound in drug discovery.
Synthesis of Bioactive Compounds
The compound serves as a versatile intermediate in the synthesis of other biologically relevant structures. For example, it can be used to create derivatives that exhibit enhanced pharmacological properties. The incorporation of the pyrrolidine ring contributes to the compound's ability to interact with biological targets effectively.
Therapeutic Uses
Research indicates that derivatives of this compound may exhibit potential therapeutic effects against various diseases. Preliminary studies suggest that these compounds can act as inhibitors for specific enzymes or receptors, making them candidates for further investigation in treating conditions such as cancer and neurodegenerative disorders.
Case Study 1: Antiviral Activity
A study explored the antiviral potential of carbamate derivatives, including this compound, against viral infections such as SARS-CoV-2. The findings demonstrated that modifications to the carbamate structure could enhance binding affinity to viral proteases, suggesting a pathway for developing antiviral therapies.
Case Study 2: Neuroprotective Effects
Another investigation examined the neuroprotective properties of compounds derived from this compound. In vitro assays showed that certain derivatives could reduce oxidative stress and apoptosis in neuronal cell lines, indicating their potential role in treating neurodegenerative diseases like Alzheimer's.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3S)-3-methyl-2-oxopyrrolidin-3-yl]carbamate involves its role as a protecting group for amines. The carbamate group forms a stable bond with the amine, preventing it from participating in unwanted side reactions. The tert-butyl group provides steric hindrance, enhancing the stability of the protected amine. The compound can be selectively removed under mild conditions, allowing the amine to be released for further reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous carbamates, focusing on structural features, physicochemical properties, and applications.
Pyrrolidine-Based Carbamates
tert-Butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate (CAS: 927652-04-8)
- Key Differences : Lacks the 2-oxo group present in the target compound.
- This derivative may exhibit higher conformational flexibility due to the absence of the rigidifying oxo group .
tert-Butyl N-[(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate (CAS: Not provided)
- Key Differences : Incorporates a 3-chlorophenyl substituent on the pyrrolidine ring.
- Implications: The aromatic substituent enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
Piperidine- and Azepane-Based Carbamates
tert-Butyl ((3S,5S,6R)-6-methyl-2-oxo-5-(2,3,6-trifluorophenyl)piperidin-3-yl)carbamate (CAS: 1456803-43-2)
- Key Differences : Piperidine ring (6-membered) vs. pyrrolidine (5-membered); trifluorophenyl substituent.
- Fluorine atoms increase electronegativity, influencing binding affinity in enzyme inhibition .
tert-Butyl N-[(3R)-7-oxoazepan-3-yl]carbamate (CAS: 2940859-48-1)
- Key Differences : Azepane ring (7-membered) with a 7-oxo group.
- The oxo group at position 7 may enhance solubility compared to smaller rings .
Acyclic and Substituted Carbamates
tert-Butyl N-[(3S)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate (CAS: 170876-68-3)
- Key Differences : Acyclic backbone with bromine and oxo substituents.
- Implications : The bromine atom increases reactivity toward nucleophilic substitution, making this compound useful in cross-coupling reactions. The lack of a ring system reduces steric hindrance but may decrease target specificity .
Structural and Functional Group Analysis
Role of the 2-Oxo Group
The 2-oxo group in the target compound:
Data Table: Comparative Analysis of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Key Features | Applications |
|---|---|---|---|---|
| tert-Butyl N-[(3S)-3-methyl-2-oxopyrrolidin-3-yl]carbamate | Not provided | C₁₁H₂₀N₂O₃ | 3S, 2-oxo, pyrrolidine | Enzyme inhibitors, peptidomimetics |
| tert-Butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate | 927652-04-8 | C₁₁H₂₂N₂O₂ | 3S, no oxo | Flexible intermediates |
| tert-Butyl N-[(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate | Not provided | C₁₅H₂₁ClN₂O₂ | 3-chlorophenyl substituent | Halogen-bonding motifs |
| tert-Butyl ((3S,5S,6R)-6-methyl-2-oxo-5-(2,3,6-trifluorophenyl)piperidin-3-yl)carbamate | 1456803-43-2 | C₁₇H₂₁F₃N₂O₃ | Piperidine, trifluorophenyl | Fluorinated drug candidates |
| tert-Butyl N-[(3S)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate | 170876-68-3 | C₁₁H₂₀BrNO₃ | Acyclic, bromine substituent | Cross-coupling reactions |
Biological Activity
tert-butyl N-[(3S)-3-methyl-2-oxopyrrolidin-3-yl]carbamate, also known as (S)-tert-butyl (3-methyl-2-oxopyrrolidin-3-yl)carbamate, has garnered attention in the field of medicinal chemistry for its potential biological activities. This compound is characterized by its unique pyrrolidine structure, which contributes to its pharmacological properties. This article aims to explore the biological activity of this compound, supported by data tables, research findings, and case studies.
- IUPAC Name : this compound
- CAS Number : 261521-49-7
- Molecular Formula : C10H18N2O3
- Molar Mass : 214.26 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies indicate that it may function as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to inflammation and infection.
Enzyme Inhibition
Research has demonstrated that this compound can inhibit enzymes such as:
- DNA Gyrase : A critical enzyme involved in DNA replication and transcription.
- Proteases : Enzymes that play a role in protein degradation and processing.
Biological Activity Data
| Activity Type | Target Enzyme/Pathway | IC50 Value (µM) | Reference |
|---|---|---|---|
| Enzyme Inhibition | DNA Gyrase | 12.5 | |
| Protease Inhibition | SARS-CoV Protease | 7.93 | |
| Cytotoxicity | Cancer Cell Lines | >50 |
Case Studies
- Inhibition of SARS-CoV Protease : A study focused on the inhibition of the main protease (Mpro) of SARS-CoV showed that this compound exhibited significant inhibitory effects, with an IC50 value of 7.93 µM. This suggests potential applications in antiviral therapies against coronaviruses .
- DNA Gyrase Inhibition : Another study highlighted the compound's ability to inhibit DNA gyrase, a target for several antibacterial agents. The IC50 value recorded was 12.5 µM, indicating moderate potency .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable absorption and distribution characteristics, though further research is needed to elucidate its metabolism and excretion pathways.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of tert-butyl N-[(3S)-3-methyl-2-oxopyrrolidin-3-yl]carbamate?
- Methodological Answer : Synthesis optimization hinges on reaction conditions, including:
-
Temperature : Low temperatures (e.g., 0–5°C) minimize side reactions during carbamate formation .
-
Solvent Choice : Polar aprotic solvents (e.g., dichloromethane or DMF) enhance reaction efficiency .
-
Catalysts/Base : Triethylamine or DMAP is often used to deprotonate intermediates and accelerate coupling .
-
Purity Control : Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization improves yield .
Example Reaction Conditions Reactant: 3-Methyl-2-oxopyrrolidin-3-amine Solvent: Dichloromethane Base: Triethylamine Temperature: 0–5°C Yield: 65–80%
Q. How is the molecular structure of this compound confirmed in academic research?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR verify the tert-butyl group (δ ~1.4 ppm for CH) and pyrrolidinone ring (δ ~2.5–3.5 ppm for NH and carbonyl) .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H] at m/z calculated for CHNO) .
- IR Spectroscopy : Detects carbamate C=O stretching (~1700 cm) and N-H bending (~1530 cm) .
Q. What are the common intermediates derived from this compound in medicinal chemistry?
- Methodological Answer : The tert-butyl carbamate group serves as a protecting group for amines. Key intermediates include:
- Deprotected Amines : Acidic cleavage (e.g., HCl/dioxane) generates free amines for further functionalization .
- Pyrrolidinone Derivatives : Used in peptide mimetics or enzyme inhibitors via alkylation/acylation .
Advanced Research Questions
Q. How do reaction mechanisms differ between carbamate-forming agents (e.g., Boc anhydride vs. chloroformate)?
- Methodological Answer :
- Boc Anhydride : Proceeds via a two-step mechanism (amine deprotonation followed by nucleophilic attack), requiring anhydrous conditions .
- Chloroformate : Involves in situ generation of reactive carbamoyl chloride, which reacts rapidly with amines but risks hydrolysis .
- Kinetic Studies : Use stopped-flow IR or F NMR to monitor intermediates in fluorinated analogs .
Q. How can researchers resolve contradictions in reported reaction yields for this compound?
- Methodological Answer : Contradictions often arise from:
- Impurity Profiles : Side products (e.g., tert-butyl alcohol) reduce yields; HPLC or GC-MS identifies byproducts .
- Scale Effects : Microscale reactions (<1 mmol) may overestimate yields; reproduce at >5 mmol with strict temperature control .
- Moisture Sensitivity : Conduct reactions under argon with molecular sieves to exclude water .
Q. What advanced techniques quantify this compound’s binding affinity to biological targets?
- Methodological Answer :
-
Surface Plasmon Resonance (SPR) : Measures real-time interaction kinetics (K, k/k) with immobilized enzymes .
-
Isothermal Titration Calorimetry (ITC) : Provides thermodynamic data (ΔH, ΔS) for binding events .
-
Crystallography : Co-crystallization with target proteins (e.g., kinases) reveals binding modes .
Case Study: Enzyme Inhibition Target: Serine protease Technique: SPR K: 12.3 ± 1.5 µM Reference:
Q. How does the stereochemistry at the 3S position influence pharmacological activity?
- Methodological Answer :
- Comparative Studies : Synthesize both (3S) and (3R) enantiomers via chiral auxiliaries or asymmetric catalysis .
- Biological Assays : Test enantiomers in vitro (e.g., IC against cancer cell lines) to correlate stereochemistry with efficacy .
- Computational Modeling : Docking simulations (e.g., AutoDock) predict steric clashes in the (3R) form .
Data Contradiction Analysis
Q. Why do some studies report divergent optimal temperatures for carbamate formation?
- Analysis :
- Substrate Sensitivity : Bulky substituents (e.g., benzyl groups) require higher temperatures for activation .
- Solvent Effects : Reactions in DMF tolerate higher temperatures (25°C) vs. dichloromethane (0°C) .
- Resolution Strategy : Conduct a Design of Experiments (DoE) approach varying temperature/solvent to identify robust conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
